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Significance of Pharmaceutical Impurity Research in Modern Drug Development
The investigation of pharmaceutical impurities is a cornerstone of modern drug development. neopharmlabs.com It is essential for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and their final formulations. globalpharmatek.comresearchgate.net The identification, characterization, and control of impurities help in understanding potential degradation pathways of the drug substance, which in turn aids in establishing appropriate storage conditions and shelf-life. globalpharmatek.com
Moreover, impurity profiling can reveal the impact of various manufacturing parameters on the formation of these unwanted substances, leading to process optimization and minimizing process-related impurities. globalpharmatek.com This rigorous approach to impurity management is not only a scientific necessity but also a regulatory requirement, with agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandating comprehensive impurity data for drug approval. globalpharmatek.compharmaffiliates.com Ultimately, the goal of impurity research is to safeguard public health by ensuring that medicines are of the highest possible quality and free from potentially harmful contaminants. globalpharmatek.comwisdomlib.org
Fesoterodine is a medication used to treat overactive bladder, a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence. pharmaffiliates.comdrugbank.com It functions as a prodrug, meaning it is an inactive substance that is converted into an active metabolite within the body. nih.govresearchgate.net Upon oral administration, Fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). nih.govnih.gov
This active metabolite is a potent antimuscarinic agent, which works by blocking muscarinic receptors in the bladder, leading to a reduction in bladder contractions and the associated symptoms of overactive bladder. drugbank.comnih.gov The prodrug approach for Fesoterodine was designed to achieve a more consistent and predictable exposure to the active moiety, 5-HMT, compared to its predecessor, tolterodine. nih.gov This is because the conversion of Fesoterodine to 5-HMT is not dependent on the highly variable cytochrome P450 2D6 (CYP2D6) enzyme system, which is the primary metabolic pathway for tolterodine. nih.gov
Classification of Pharmaceutical Impurities: Process-Related and Degradation Products
Pharmaceutical impurities are broadly categorized based on their origin. The main classifications are organic impurities, inorganic impurities, and residual solvents. gmpinsiders.commoravek.compharmastate.academy
Organic Impurities: These are the most common type of impurities and can be either process-related or degradation products. moravek.com
Process-Related Impurities: These impurities are introduced during the manufacturing process. synthinkchemicals.com They can originate from various sources, including:
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthetic route. moravek.comjpionline.org
By-products: Unwanted products formed in side reactions during the synthesis of the API. moravek.comjpionline.org
Reagents, ligands, and catalysts: Chemicals used to facilitate the reactions that may not be completely removed. moravek.comjpionline.org
Degradation Products: These impurities are formed when the drug substance or drug product degrades over time due to exposure to factors like light, heat, moisture, or pH changes. synthinkchemicals.com
Inorganic Impurities: These impurities are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts. gmpinsiders.commoravek.com
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification of the API that are not completely removed. moravek.compharmastate.academy
Fesoterodine Related Impurity 10 is classified as a process-related organic impurity that can arise during the synthesis of Fesoterodine. evitachem.com
Regulatory Frameworks and Guidelines for Impurity Control in Drug Substances and Products (e.g., ICH Guidelines)
To ensure the safety and quality of pharmaceuticals, stringent regulatory frameworks for the control of impurities have been established by international bodies. The most prominent of these are the guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.org
The ICH has produced a series of guidelines that are widely adopted by regulatory authorities globally, including the FDA and EMA. pharmaffiliates.comich.org Key ICH guidelines related to impurity control include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. jpionline.orgeuropa.eu It establishes thresholds for reporting, identification, and qualification of impurities. youtube.com
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on the control of impurities in the finished drug product, including degradation products that may form during storage. gmpinsiders.com
ICH Q3C(R9): Residual Solvents: This guideline provides permissible daily exposure limits for residual solvents in pharmaceutical products based on their toxicity. europa.eu
ICH Q3D: Elemental Impurities: This guideline establishes a risk-based approach to the control of elemental impurities. industrialpharmacist.com
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for the assessment and control of impurities that have the potential to be mutagenic and carcinogenic. industrialpharmacist.com
These guidelines provide a comprehensive framework for the identification, reporting, and toxicological qualification of impurities, ensuring that they are controlled within safe limits. jpionline.orgresearchgate.net
Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Fesoterodine Related Impurity 10
Development of Stability-Indicating Chromatographic Methods
Stability-indicating methods are crucial for accurately determining the purity of a drug substance by separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. derpharmachemica.comresearchgate.net These methods are developed by subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. derpharmachemica.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) Techniques for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. researchgate.netresearchgate.net It offers high resolution and sensitivity for separating complex mixtures.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Fesoterodine (B1237170) and its impurities. derpharmachemica.comresearchgate.netresearchgate.net The development of a stability-indicating RP-HPLC method involves a systematic optimization of various chromatographic parameters to achieve the desired separation.
Several studies have detailed the development of RP-HPLC methods for Fesoterodine impurity profiling. nih.govoup.com One such method utilized a C18 column with a gradient elution of a mobile phase consisting of a buffer and an organic modifier. nih.govoup.com The selection of the appropriate column, mobile phase composition, pH, flow rate, and detection wavelength is critical for resolving all potential impurities from the main Fesoterodine peak. derpharmachemica.comrasayanjournal.co.in
For instance, a method was developed using a Waters Symmetry C18 column (250 × 4.6 mm, 5 μm) with a gradient elution of 0.05% trifluoroacetic acid in water (Mobile Phase A) and a mixture of methanol (B129727) and water with 0.02% TFA (Mobile Phase B). nih.govoup.com The flow rate was maintained at 1.0 mL/min, and the detection was carried out at 220 nm. nih.govoup.com This method successfully separated Fesoterodine from its process-related impurities and degradation products. nih.govoup.com
Table 1: Example of RP-HPLC Method Parameters for Fesoterodine Impurity Analysis
Since Fesoterodine is a chiral molecule, the separation of its enantiomers is crucial as they may exhibit different pharmacological and toxicological profiles. Chiral HPLC methods are specifically designed for this purpose, employing chiral stationary phases (CSPs) to resolve the enantiomers.
A chiral liquid chromatographic method was developed for determining the enantiomeric purity of Fesoterodine Fumarate (B1241708). jocpr.comjocpr.com This method utilized a Chiralpak IC-3 column with a mobile phase composed of n-hexane, isopropyl alcohol, and diethyl amine (950:50:1, v/v/v). jocpr.comjocpr.com The addition of diethyl amine was found to improve the chromatographic efficiency and the resolution between the enantiomers. jocpr.comjocpr.com This method is capable of quantifying the undesired (S)-enantiomer in the presence of the active (R)-enantiomer. jocpr.com
Table 2: Chiral HPLC Method for Fesoterodine Enantiomeric Purity
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. google.comgoogle.com An UPLC method has been developed for the quantitative determination of Fesoterodine and its impurities, offering significant advantages in terms of speed and efficiency. google.comgoogle.com
One developed UPLC method for Fesoterodine analysis used an Acquity BEH C18 column (100mm x 2.1 mm, 1.7 µm). google.com The method employed a gradient elution with a mobile phase consisting of a buffer and acetonitrile. google.com This UPLC method demonstrated good separation of all known impurities with a shorter run time compared to conventional HPLC methods. google.com
Preparative Chromatography for Impurity Isolation and Purification
When an unknown impurity is detected, its isolation and purification are necessary for structural elucidation. Preparative chromatography is the technique of choice for this purpose, as it allows for the collection of larger quantities of the impurity.
Preparative RP-HPLC has been successfully used to isolate Fesoterodine impurities. nih.govasianpubs.org For instance, an unknown impurity that was observed to increase during stability studies was isolated using preparative HPLC. nih.gov The isolated impurity was then subjected to spectroscopic analysis for structural characterization. nih.gov The use of a larger column and higher flow rates are typical in preparative chromatography to handle the larger sample loads required for isolation. asianpubs.org
Spectroscopic and Spectrometric Techniques for Structural Characterization
Once an impurity has been isolated, a combination of spectroscopic and spectrometric techniques is employed to determine its chemical structure.
The structural elucidation of Fesoterodine Related Impurity 10, identified as (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl methacrylate (B99206), would involve a comprehensive analysis using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govasianpubs.orgchemicea.com
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity, which helps in determining its elemental composition and substructures. nih.govasianpubs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confirmation of the molecular formula.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), is indispensable for elucidating the detailed connectivity of atoms within the molecule. asianpubs.org By analyzing the chemical shifts, coupling constants, and correlations in the NMR spectra, the precise structure of the impurity can be pieced together. The structure of a related impurity was confirmed using these techniques, which would be the standard approach for this compound as well. asianpubs.org
Mass Spectrometry (LC-MS, LC-MS/MS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of impurities in pharmaceuticals. nih.govnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like Fesoterodine and its impurities. nih.govresearchgate.net
In the analysis of this compound, ESI-MS is utilized to determine its molecular weight. The positive ion mode of ESI-MS would be expected to show a protonated molecular ion [M+H]⁺. The chemical formula for this compound is C27H37NO3. The molecular weight can be calculated from this formula, and the observed mass-to-charge ratio (m/z) in the mass spectrum should correspond to this value, confirming the identity of the impurity. chemicea.com
LC-MS/MS further aids in the structural elucidation by providing fragmentation patterns. nih.gov By selecting the parent ion of the impurity and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides valuable information about the different structural components of the molecule, which can be used to confirm the proposed structure of this compound. For instance, fragmentation could lead to the loss of the methacrylate group or cleavage at the diisopropylamino propyl side chain. During forced degradation studies, LC-MS/MS can be instrumental in identifying unknown impurities that may arise. google.com
Table 1: Illustrative Mass Spectrometry Data for this compound
Parameter
Expected Value
Chemical Formula
C27H37NO3
Molecular Weight
423.59 g/mol
Ionization Mode
ESI Positive
Parent Ion [M+H]⁺ (m/z)
424.6
Key Fragmentation Ions (m/z)
Fragments corresponding to loss of the methacrylate group and cleavage of the side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, D₂O Exchange) for Detailed Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The ¹H NMR spectrum of this compound would display characteristic signals for the protons in the molecule. This includes signals for the aromatic protons, the methine and methylene (B1212753) protons of the propyl chain, the protons of the diisopropyl groups, the hydroxymethyl group, and the methacrylate group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide crucial information about the connectivity of the protons.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). For example, characteristic signals would be expected for the carbonyl carbon of the methacrylate group and the carbons of the aromatic rings. google.comgoogle.com
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, further confirming the structure. COSY helps in identifying coupled protons, while HSQC correlates protons to their directly attached carbons.
D₂O Exchange: To confirm the presence of labile protons, such as the one in the hydroxymethyl group (-CH₂OH), a D₂O exchange experiment can be performed. Upon addition of deuterium (B1214612) oxide (D₂O), the proton signal of the hydroxyl group will disappear from the ¹H NMR spectrum due to its exchange with deuterium.
Table 2: Illustrative ¹H and ¹³C NMR Data for this compound
¹H NMR
Chemical Shift (ppm)
Multiplicity
Assignment
Aromatic Protons
6.8 - 7.5
Multiplet
Phenyl and substituted phenyl rings
Methacrylate Protons
5.5 - 6.2
Multiplets
Vinyl protons
Hydroxymethyl Protons
~4.6
Singlet/Doublet
-CH₂OH
Propyl Chain Protons
1.8 - 3.5
Multiplets
-CH-, -CH₂-
Diisopropyl Protons
1.0 - 1.4
Multiplets
-CH(CH₃)₂
¹³C NMR
Chemical Shift (ppm)
Assignment
Carbonyl Carbon
~167
C=O (methacrylate)
Aromatic Carbons
115 - 155
Phenyl and substituted phenyl rings
Hydroxymethyl Carbon
~65
-CH₂OH
Aliphatic Carbons
20 - 60
Propyl chain and diisopropyl groups
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. pitt.edusysu.edu.cn
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. farmaciajournal.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Key expected absorption bands include:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxymethyl group.
A strong absorption band around 1710-1730 cm⁻¹ due to the C=O stretching vibration of the methacrylate ester.
C-H stretching vibrations for aromatic and aliphatic groups in the range of 2850-3100 cm⁻¹.
C=C stretching vibrations for the aromatic ring and the methacrylate group in the 1450-1650 cm⁻¹ region.
C-O stretching vibrations for the ester and alcohol functionalities in the 1000-1300 cm⁻¹ region.
The presence of these characteristic peaks in the IR spectrum provides strong evidence for the presence of the respective functional groups and supports the proposed structure of the impurity. google.comgoogle.com
Table 3: Illustrative IR Absorption Data for this compound
Functional Group
Characteristic Absorption Band (cm⁻¹)
O-H (Alcohol)
3200-3600 (broad)
C=O (Ester)
1710-1730 (strong)
C-H (Aromatic/Aliphatic)
2850-3100
C=C (Aromatic/Alkene)
1450-1650
C-O (Ester/Alcohol)
1000-1300
Validation of Analytical Methods According to International Conference on Harmonisation (ICH) Guidelines
The validation of analytical methods is a crucial requirement for the quality control of pharmaceuticals, as mandated by regulatory bodies and outlined in the International Conference on Harmonisation (ICH) guidelines. derpharmachemica.comscispace.comich.org The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose. researchgate.netrasayanjournal.co.in For an impurity method, this includes demonstrating specificity, linearity, range, accuracy, and precision. nih.gov
Specificity and Selectivity Studies
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. scispace.comich.orgnih.gov For this compound, specificity is demonstrated by showing that the analytical method can separate this impurity from the main Fesoterodine peak and other known and unknown impurities. rasayanjournal.co.inresearchgate.net
This is typically achieved by:
Injecting individual solutions of Fesoterodine and this compound to determine their retention times.
Analyzing a spiked sample containing both Fesoterodine and the impurity to ensure baseline separation.
Performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on Fesoterodine to generate potential degradation products. derpharmachemica.comrasayanjournal.co.in The method is considered specific if the impurity peak is well-resolved from any degradation products formed. google.com Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the impurity peak. rasayanjournal.co.in
Linearity and Range Determination
Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. researchgate.netrasayanjournal.co.in The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net
To establish linearity for the quantification of this compound, a series of solutions with different concentrations of the impurity are prepared and analyzed. nih.gov A calibration curve is then constructed by plotting the peak area response against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1 (e.g., >0.999). researchgate.netnih.gov The range is typically established from the limit of quantification (LOQ) to a concentration level that covers the expected levels of the impurity in the drug substance. researchgate.net
Table 4: Illustrative Linearity Data for this compound
Concentration (µg/mL)
Peak Area (Arbitrary Units)
0.1
1500
0.5
7500
1.0
15000
2.0
30000
5.0
75000
Correlation Coefficient (r²)
>0.999
Accuracy and Precision Assessment
Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.netnih.gov It is typically assessed by performing recovery studies. rasayanjournal.co.in Known amounts of this compound are spiked into a sample matrix (e.g., a solution of the Fesoterodine drug substance) at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). rasayanjournal.co.in The percentage recovery of the added impurity is then calculated. The acceptance criteria for recovery are typically within a range of 90-110%. google.com
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision of the method is assessed by analyzing multiple replicates of the same sample on the same day, by the same analyst, and with the same equipment. researchgate.net
Intermediate Precision (Inter-day precision): This assesses the variability of the method by analyzing the same sample on different days, with different analysts, or on different equipment. researchgate.net
For impurity methods, the RSD for precision studies should typically be less than a specified value (e.g., <10%). nih.gov
Table 5: Illustrative Accuracy and Precision Data for this compound
Validation Parameter
Specification
Observed Value
Accuracy (Recovery)
90.0% - 110.0%
98.5% - 102.3%
Precision (RSD)
Repeatability
< 10%
< 2.0%
Intermediate Precision
< 10%
< 3.0%
Robustness and Ruggedness Evaluation
The robustness and ruggedness of an analytical method are key indicators of its reliability and suitability for routine use in quality control laboratories. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility under different conditions, such as different analysts, instruments, or laboratories.
In the context of Fesoterodine and its impurities, robustness is typically assessed by intentionally altering chromatographic conditions. scispace.com These variations may include changes in the pH of the mobile phase, the composition of the mobile phase, flow rate, and column temperature. scispace.comgoogle.com For a method to be considered robust, the retention times of the main peak (Fesoterodine) and its impurities should not be significantly affected, and the selectivity of the method must be maintained. researchgate.net
A study validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Fesoterodine Fumarate demonstrated robustness by varying the flow rate and the mobile phase composition. researchgate.net The results indicated that slight modifications to these parameters did not compromise the method's ability to separate and quantify the impurities.
Ruggedness is confirmed by analyzing the same sample under different environmental and operational conditions. nih.gov This can involve different HPLC systems, columns from different batches, and different analysts performing the test. The relative standard deviation (RSD) of the results obtained under these varied conditions is a measure of the method's ruggedness. A low RSD value signifies a rugged method.
The following table summarizes typical parameters evaluated during robustness testing for Fesoterodine impurity analysis:
Table 1: Parameters for Robustness Evaluation
Parameter
Variation
Flow Rate
± 0.2 mL/min
Mobile Phase pH
± 0.2 units
Column Temperature
± 5°C
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for an analytical method, especially for impurity analysis, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. google.com The determination of these limits is a mandatory part of method validation as per guidelines from the International Council for Harmonisation (ICH). fda.gov
For Fesoterodine impurities, the LOD and LOQ are often estimated using the signal-to-noise (S/N) ratio method. google.com Typically, the LOD is determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. nih.gov This is achieved by injecting progressively diluted solutions of the impurity standard. google.com
In a UPLC method developed for the quantitative determination of Fesoterodine Fumarate and its related impurities, the LOD and LOQ for various impurities were established. google.com For instance, the LOD and LOQ for Impurity-A were found to be 0.0011% and 0.0034%, respectively, relative to the Fesoterodine Fumarate concentration. google.com
The table below presents hypothetical LOD and LOQ values for this compound, based on typical findings for other impurities of this active pharmaceutical ingredient.
Table 2: Hypothetical LOD and LOQ for this compound
Parameter
Value (%)
Signal-to-Noise Ratio
Limit of Detection (LOD)
0.0020
3:1
Advanced Impurity Profiling and Tracking Strategies
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, involving the identification and quantification of all potential impurities in a drug substance. nih.gov Advanced strategies are necessary to track these impurities through the manufacturing process and during stability studies.
Forced degradation studies are an integral part of impurity profiling. nih.gov These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. scispace.comrasayanjournal.co.in The analytical method must then be capable of separating all these degradation products from the main component.
Application of Relative Retention Time (RRT) in Impurity Identification
Relative Retention Time (RRT) is a widely used tool in chromatography for the identification of impurities. google.comgoogle.com It is defined as the ratio of the retention time of the impurity to the retention time of the main drug peak. The use of RRT helps to mitigate the effects of minor variations in chromatographic conditions that can occur from day to day, such as changes in instrument performance. google.comgoogle.com
In the analysis of Fesoterodine, RRT is used to identify known impurities. google.com For example, in a UPLC method, specific impurities were identified by their RRTs relative to Fesoterodine Fumarate. Impurity-A had an RRT of 0.25, while Impurity-B had an RRT of 2.28. google.com During stability studies of Fesoterodine Fumarate extended-release tablets, an unknown impurity was detected at an RRT of 1.37. nih.govoup.comresearchgate.net This consistent RRT allowed for the tracking and eventual isolation and characterization of the impurity.
The following table shows hypothetical RRT values for this compound and other known impurities.
Table 3: Hypothetical Relative Retention Times of Fesoterodine Impurities
Compound
Retention Time (min)
Relative Retention Time (RRT)
Fesoterodine
11.0
1.00
Impurity A
2.75
0.25
Impurity B
25.08
2.28
| This compound | 15.07 | 1.37 |
Peak Purity Assessment Using Diode Array Detection (PDA)
Peak purity assessment is essential to ensure that a chromatographic peak corresponds to a single compound and is not a composite of co-eluting substances. researchgate.net Diode Array Detection (PDA), also known as Photo Diode Array (PDA) detection, is a powerful tool for this purpose. pharmaknowledgeforum.com A PDA detector acquires absorbance spectra at multiple wavelengths simultaneously across the entire chromatographic peak. pharmaknowledgeforum.com
The principle of peak purity analysis with a PDA detector involves comparing the UV-Vis spectra taken at different points across the peak (e.g., the upslope, apex, and downslope). pharmaknowledgeforum.com If the peak is pure, all the spectra will be identical. Any significant difference indicates the presence of a co-eluting impurity. researchgate.net This technique is particularly valuable during forced degradation studies to confirm the homogeneity of the Fesoterodine peak in the presence of its degradation products. scispace.comrasayanjournal.co.in
While PDA is a widely used and valuable tool, it has limitations. chromatographyonline.comchromforum.org It may fail to detect impurities that have a very similar UV spectrum to the main compound, are present at very low levels, or have no UV absorbance. chromforum.org Therefore, in some cases, orthogonal chromatographic methods or mass spectrometry may be used as complementary techniques to confirm peak purity. chromatographyonline.comnih.gov
Control Strategies and Pharmaceutical Development Implications for Fesoterodine Related Impurity 10
Mitigation Strategies During Active Pharmaceutical Ingredient (API) Synthesis
The synthesis of Fesoterodine (B1237170), like any complex organic molecule, can lead to the formation of various process-related impurities. google.com Effective control strategies during the API synthesis are the first line of defense in minimizing the presence of Fesoterodine Related Impurity 10.
The formation of impurities during API synthesis is often sensitive to reaction conditions. Therefore, optimizing the manufacturing process is a key strategy for minimizing the generation of this compound and other undesired byproducts. pharmaexcipients.com This involves a systematic evaluation of various process parameters.
Key Process Parameters for Optimization:
Reaction Temperature: A patent for preparing high-purity Fesoterodine fumarate (B1241708) specifies that the salification reaction should be conducted at a temperature not exceeding 45°C. google.com This suggests that controlling the temperature is crucial to prevent the formation of certain impurities.
Solvent Selection: The choice of solvent can significantly influence reaction pathways and impurity profiles. For the final crystallization step of Fesoterodine fumarate, solvents such as methylethylketone and cyclohexane (B81311) have been utilized. environmentclearance.nic.in
Reagent Stoichiometry: The molar ratios of reactants and reagents must be carefully controlled. For instance, in the salification of Fesoterodine with fumaric acid, the molar ratio is typically maintained between 0.9 and 1.5. google.com
pH Control: Maintaining the optimal pH throughout the reaction and work-up steps is critical for minimizing side reactions.
By carefully controlling these parameters, manufacturers can steer the reaction towards the desired product, thereby reducing the formation of this compound.
Even with an optimized synthesis process, some level of impurity formation is often unavoidable. Therefore, robust purification techniques for both intermediates and the final API are essential. mdpi.com
Common Purification Techniques:
Crystallization: This is a widely used and effective method for purifying solid APIs and intermediates. arborpharmchem.com A patent describes a process where crude Fesoterodine fumarate is purified by crystallization from 2-butanone, achieving a purity of 99.8%. google.com
Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) are powerful tools for isolating and removing impurities, especially those with similar physicochemical properties to the API. arborpharmchem.comresearchgate.net Research has demonstrated the use of preparative RP-HPLC for isolating Fesoterodine impurities. researchgate.netnih.gov
Washing: Washing the filtered product with an appropriate solvent can help remove residual impurities. google.com
The selection of the most suitable purification technique or combination of techniques depends on the nature of the impurity and the desired purity level of the final API.
Impurity Control in Drug Product Manufacturing and Stability
The control of impurities extends beyond the API synthesis and into the manufacturing and shelf-life of the final drug product. google.comfda.gov Fesoterodine is susceptible to degradation, which can lead to the formation of impurities over time. google.com
Excipients are integral components of a pharmaceutical formulation, but they can also interact with the API, leading to degradation and the formation of new impurities. wisdomlib.orgsjf.eduresearchgate.net Therefore, comprehensive drug-excipient compatibility studies are crucial. wisdomlib.orgsjf.edu
These studies typically involve storing mixtures of the API and individual excipients under accelerated stability conditions (e.g., high temperature and humidity) and analyzing for any signs of interaction or degradation. google.comsjf.edu Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are often employed to detect potential incompatibilities. sjf.edunih.gov For Fesoterodine, which is formulated as a prolonged-release tablet, commonly used excipients include xylitol (B92547), lactose (B1674315) monohydrate, microcrystalline cellulose, and hypromellose. europa.eu
Table 1: Example of Excipient Compatibility Study Design
Mixture
Ratio (API:Excipient)
Storage Conditions
Analytical Techniques
Fesoterodine + Lactose
1:1
40°C/75% RH
HPLC, DSC, FTIR
Fesoterodine + Microcrystalline Cellulose
1:1
40°C/75% RH
HPLC, DSC, FTIR
Fesoterodine + Hypromellose
1:1
40°C/75% RH
HPLC, DSC, FTIR
Fesoterodine + Xylitol
1:1
40°C/75% RH
HPLC, DSC, FTIR
This table is for illustrative purposes and does not represent actual study data.
The design of the drug product formulation plays a significant role in ensuring the stability of Fesoterodine and minimizing the formation of this compound during its shelf life. google.com
Strategies to Enhance Stability:
Use of Stabilizers: Research has shown that incorporating certain sugar alcohols, such as xylitol and sorbitol, can stabilize Fesoterodine formulations. google.comgoogle.com
Moisture Control: Fesoterodine is sensitive to hydrolysis. google.com Therefore, controlling the moisture content of the formulation and using appropriate packaging, such as aluminum-aluminum blisters, is essential to protect the drug product from humidity. fda.goveuropa.eu
pH Optimization: For liquid formulations, maintaining an optimal pH is critical to prevent degradation.
A study on a prolonged-release formulation of Fesoterodine highlighted the use of a hydrogel matrix system based on hypromellose to control drug release and enhance stability. europa.eu
Role of Impurity Reference Standards in Pharmaceutical Quality Control
Identification: By comparing the retention time of a peak in a chromatogram to that of a known impurity reference standard, analysts can positively identify the impurity. google.com
Quantification: Reference standards with a known purity and concentration are used to create calibration curves, which allow for the accurate measurement of the amount of an impurity present in a sample. labinsights.nlgoogle.com
Method Validation: Impurity reference standards are crucial for validating analytical methods, ensuring they are accurate, precise, and specific for the intended purpose. labinsights.nl
For this compound, a specific reference standard would be required for its routine monitoring and control. Several known impurities of Fesoterodine have been identified and are available as reference standards. pharmaffiliates.compharmaffiliates.comsimsonpharma.com The development and availability of a reference standard for this compound is a prerequisite for its effective control.
Preparation and Characterization of this compound Reference Standard
The preparation and characterization of reference standards for impurities are fundamental aspects of pharmaceutical quality control. In the context of fesoterodine, "this compound" has been identified as a process-related impurity, meaning it can form during the synthesis of the active pharmaceutical ingredient (API). evitachem.com Its chemical name is (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl methacrylate (B99206), and it is also known by the synonym (R)-5-Hydroxymethyl Tolterodine (B1663597) Methacrylate. chemicea.com
The synthesis of this impurity can occur during the multi-step manufacturing process of fesoterodine fumarate. evitachem.com To ensure the quality of the final drug product, it is crucial to have a well-characterized reference standard of this impurity. The preparation of such a standard often involves its isolation from enriched samples of fesoterodine fumarate using techniques like preparative high-performance liquid chromatography (HPLC). asianpubs.org
Once isolated, the reference standard undergoes rigorous characterization to confirm its structure and purity. A suite of analytical techniques is typically employed for this purpose, including:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated impurity. asianpubs.orgresearchgate.net
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, aiding in its identification. asianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and COSY, which are powerful tools for elucidating the detailed chemical structure of the impurity. asianpubs.org
The availability of a well-characterized reference standard for this compound is essential for its application in analytical method validation and routine quality control testing. google.comsynzeal.com
Application in Analytical Method Validation, Quality Control, and Regulatory Compliance
The characterized reference standard of this compound plays a critical role in several aspects of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product.
Analytical Method Validation:
Validated analytical methods are a regulatory requirement and are essential for the reliable quantification of impurities. The reference standard for this compound is used to validate the specificity, linearity, accuracy, and precision of analytical methods, such as HPLC, which are developed to detect and quantify impurities in fesoterodine. researchgate.netresearchgate.netrasayanjournal.co.in These methods must be able to separate the impurity from the main compound and other potential impurities. rasayanjournal.co.in A stability-indicating HPLC method, for instance, is validated to demonstrate that it can accurately measure the drug substance in the presence of its impurities and degradation products. rasayanjournal.co.in
Quality Control:
In routine quality control, the reference standard is used as a benchmark to identify and quantify this compound in batches of the drug substance and the finished drug product. synzeal.com This ensures that the level of this impurity remains within the acceptable limits set by regulatory authorities. asianpubs.org HPLC is a common technique used for this purpose, where the peak corresponding to the impurity in a sample is compared to the peak of the reference standard. asianpubs.orgresearchgate.net
Regulatory Compliance:
Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the control of impurities in pharmaceutical products. google.comeuropa.eu The availability and use of a reference standard for this compound are crucial for demonstrating compliance with these regulations. asianpubs.orgsynzeal.com This includes adhering to the guidelines set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). researchgate.netresearchgate.net
Regulatory Perspectives and Compliance for Fesoterodine Impurities
The control of impurities in pharmaceuticals is a critical aspect of ensuring patient safety and drug efficacy. Regulatory bodies have established comprehensive guidelines to manage and limit the presence of such impurities.
Adherence to Pharmacopoeial Standards (e.g., USP, EP) for Impurity Limits
Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and their ingredients. While a specific monograph for this compound may not be explicitly detailed, the general principles for controlling organic impurities in drug substances and products outlined in these compendia are applicable.
The USP proposes new monographs for drug substances like Fesoterodine Fumarate based on validated analytical methods. usp.org These monographs include tests for organic impurities, and the analytical procedures are validated using specific HPLC columns and conditions to ensure reliable detection and quantification. usp.org For example, the USP has proposed a liquid chromatographic procedure for the test for organic impurities in Fesoterodine Fumarate. usp.org Adherence to these standards is mandatory for products marketed in the respective regions.
Compliance with ICH Q3 Guidelines (Impurities in New Drug Substances/Products)
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The ICH Q3A(R2) and Q3B(R2) guidelines specifically address the control of impurities in new drug substances and new drug products, respectively. europa.euich.org
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. biotech-spain.com
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity's biological safety must be established.
Pharmaceutical manufacturers must provide a comprehensive summary of the actual and potential impurities in their regulatory submissions, including those arising during synthesis, purification, and storage. ich.org For any impurity that exceeds the qualification threshold, a thorough safety assessment is required. ich.org
Strategies for Batch-to-Batch Uniformity and Impurity Trend Monitoring
Ensuring the consistency of quality from one batch to the next is a cornerstone of modern pharmaceutical manufacturing. This is particularly important for controlling impurity levels.
Batch-to-Batch Uniformity:
Manufacturers employ robust process controls and validated manufacturing processes to ensure that the level of this compound, and other impurities, is consistently within acceptable limits in every batch produced. ich.org This involves monitoring critical process parameters that may influence the formation of impurities.
Impurity Trend Monitoring:
A systematic approach to monitoring impurity trends over time is a key component of a comprehensive quality system. This involves:
Stability Studies: Conducting long-term stability studies under various conditions to identify any upward trends in impurity levels over the shelf life of the product. geneesmiddeleninformatiebank.nl
Data Analysis: Utilizing statistical methods to analyze data from multiple batches to detect any shifts or trends in the impurity profile. This can help in identifying potential issues with the manufacturing process or raw materials before they lead to out-of-specification results. nih.gov
Corrective and Preventive Actions (CAPA): Implementing a CAPA system to investigate the root cause of any adverse trends and to implement changes to prevent their recurrence.
By implementing these strategies, pharmaceutical companies can ensure the consistent quality and safety of fesoterodine products and maintain compliance with global regulatory standards.
Q & A
Q. What analytical techniques are commonly employed to detect and quantify Fesoterodine Related Impurity 10 in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the primary method, using columns like Waters Symmetry C18 (250 × 4.6 mm, 5 µm) and gradient elution with mobile phases containing trifluoroacetic acid (TFA) or phosphate buffers . Method validation follows ICH guidelines, assessing linearity (e.g., 5–160 µg/mL with R² > 0.999), accuracy (recovery 99–101%), and precision (%CV < 4%) . Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) are critical to confirm method specificity and impurity stability .
Q. How are forced degradation studies designed to evaluate the stability of this compound under stress conditions?
Stress testing involves exposing Fesoterodine fumarate to acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), thermal (60–80°C), and photolytic conditions. Degradation products are monitored using HPLC-UV at 210–220 nm. For example, acidic conditions may degrade Fesoterodine into 5-hydroxymethyl tolterodine (5-HMT), its active metabolite, while oxidation generates sulfoxide derivatives. Impurity 10’s behavior under these conditions helps establish its degradation pathway and shelf-life predictions .
Q. What regulatory criteria must impurity profiling methods meet to ensure compliance in Fesoterodine quality control?
Methods must adhere to ICH Q3A/B guidelines, which require identification and quantification of impurities ≥ 0.1% (w/w). Validation parameters include specificity (no co-elution with other impurities), sensitivity (LOD ≤ 0.05%), and robustness (pH/temperature variations ≤ 2% RSD). Structural confirmation via LC-MS/MS and NMR is mandatory for unknown impurities exceeding identification thresholds .
Advanced Research Questions
Q. How can researchers resolve co-elution challenges between this compound and structurally similar byproducts during HPLC analysis?
Co-elution is addressed by optimizing gradient elution parameters (e.g., adjusting TFA concentration in mobile phase B from 0.02% to 0.05%) or switching to UPLC with sub-2 µm particles for enhanced resolution . Mass spectrometry-compatible mobile phases (e.g., methanol-TFA) enable hyphenated LC-MS/MS analysis, where extracted ion chromatograms (EICs) differentiate impurities based on m/z ratios .
Q. What strategies are used to elucidate the structure of this compound when reference standards are unavailable?
Isolation via preparative HPLC (e.g., using a Kromasil C18 column) yields pure impurity fractions. Structural characterization employs:
High-resolution MS : Determines molecular formula (e.g., [M+H]⁺ at m/z 481.67 for Impurity B) .
NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) identify functional groups and connectivity. For example, ester linkages in Impurity 10 may show carbonyl signals at ~170 ppm in ¹³C NMR .
Comparative analysis : Match spectral data with synthetic intermediates (e.g., di-isobutyryl analogs) to infer impurity origin .
Q. How can contradictory data on impurity stability be reconciled during method validation?
Discrepancies in degradation profiles (e.g., impurity levels increasing in stability studies but not in forced degradation) require root-cause analysis. Investigate factors like:
Matrix effects : Excipients in formulations may stabilize or destabilize impurities .
Analytical interference : Validate method specificity using diode-array detection (DAD) to confirm peak purity (≥ 99%) .
Storage conditions : Long-term studies (25°C/60% RH) vs. accelerated conditions (40°C/75% RH) may reveal humidity-dependent degradation .
Methodological Tables
Q. Table 1. HPLC Conditions for Impurity Profiling of Fesoterodine Fumarate
Parameter
Details
Reference
Column
Waters Symmetry C18 (250 × 4.6 mm, 5 µm)
Mobile Phase A
0.05% TFA in water
Mobile Phase B
0.02% TFA in methanol-water (90:10)
Gradient
0–20 min: 30–80% B; 20–25 min: 80% B
Flow Rate
1.0 mL/min
Detection
UV 220 nm
Q. Table 2. Key Validation Parameters for Impurity Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.